molecular formula C9H11ClN2O B12356397 2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

Cat. No.: B12356397
M. Wt: 198.65 g/mol
InChI Key: GFZXUELMEHETGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different quinazolinone analogs.

Scientific Research Applications

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one stands out due to its unique structure and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

InChI

InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h6H,1-5H2

InChI Key

GFZXUELMEHETGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=NC(=O)C2C1)CCl

Origin of Product

United States

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